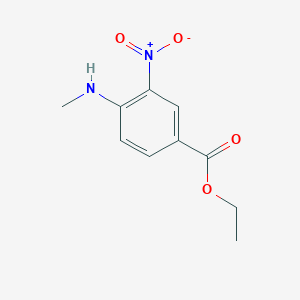

Ethyl 4-(methylamino)-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(methylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-8(11-2)9(6-7)12(14)15/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBWOFYWXQZACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500305 | |

| Record name | Ethyl 4-(methylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71254-71-2 | |

| Record name | Ethyl 4-(methylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(methylamino)-3-nitrobenzoate CAS number

An In-depth Technical Guide to Ethyl 4-(methylamino)-3-nitrobenzoate

CAS Number: 71254-71-2

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a complex organic molecule with established use as a building block in the synthesis of protein degraders.[1] A summary of its key quantitative data is presented in Table 1.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| CAS Number | 71254-71-2 | [1] |

| Molecular Formula | C10H12N2O4 | [1][2] |

| Molecular Weight | 224.21 g/mol | [1][2] |

| Purity | Typically ≥95% - 97% | [1][2] |

| Physical Form | Solid | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |

Synonyms:

-

Ethyl 4-methylamino-3-nitrobenzoate[2]

-

Benzoic acid, 4-(methylamino)-3-nitro-, ethyl ester[2]

-

4-(Methylamino)-3-nitro-benzoic acid ethyl ester[2]

Synthesis

The direct synthesis of this compound is not explicitly detailed in the provided search results. However, a common synthetic route involves the esterification of its corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid. The synthesis of this precursor acid starts from 4-chlorobenzoic acid, which undergoes nitration followed by a reaction with methylamine.[4][5]

Experimental Protocols: A Key Transformation

A critical application of this compound is its role as a precursor to diamine compounds, which are valuable in the synthesis of various heterocyclic systems. The reduction of the nitro group is a key transformation.

Reduction to Ethyl 3-amino-4-(methylamino)benzoate

This reaction is a catalytic hydrogenation that selectively reduces the nitro group to an amine.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (13.0 g, 58 mmol) in methanol (180 mL) in a suitable reaction vessel.[6]

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add a slurry of 10% Palladium on activated carbon (Pd/C) (1.3 g) in ethanol (10 mL).[6]

-

Hydrogenation: Place the reaction vessel in a Parr shaker and apply hydrogen pressure (60 psi).[6]

-

Reaction Monitoring: Maintain the reaction at room temperature for 5 hours.[6]

-

Work-up: After the reaction is complete, filter the mixture through a celite bed to remove the palladium catalyst.[6]

-

Isolation: Concentrate the filtrate under vacuum to yield the final product, Ethyl 3-amino-4-(methylamino)benzoate.[6]

-

Yield: This protocol affords the title compound in approximately 88% yield (10.0 g).[6]

Characterization of the Product (Ethyl 3-amino-4-(methylamino)benzoate):

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz, 1H), 7.16 (d, J=1.6 Hz, 1H), 6.39 (d, J=8.4 Hz, 1H), 5.38-5.37 (m, 1H), 4.66 (s, 2H), 4.18 (q, J=7.2 Hz, 2H), 2.77 (d, J=5.2 Hz, 3H), 1.26 (t, J=7.2 Hz, 3H).[6]

-

LC-MS: m/z 195.1 (M+H)⁺.[6]

Below is a workflow diagram illustrating this experimental procedure.

Caption: Workflow for the catalytic hydrogenation of this compound.

Applications in Drug Development

This compound and its derivatives are significant in medicinal chemistry. The resulting diamine from the reduction described above is a crucial intermediate in the synthesis of complex molecules. For instance, it is a starting material in the synthesis of Dabigatran etexilate, an anticoagulant medication.[7] The amino groups of the diamine provide reactive sites for the construction of imidazole rings and for amide bond formation, which are common structural motifs in pharmacologically active compounds.

While direct biological activity of this compound is not widely reported, its utility as a precursor for bioactive molecules is well-established. The nitro group in similar aromatic compounds has been associated with a range of biological activities, including antifungal properties.[8]

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General handling precautions include:

-

Working in a well-ventilated area.

-

Using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Storage: The compound should be stored at 2-8°C in a dark place under an inert atmosphere to ensure its stability.[3]

Conclusion

This compound is a valuable chemical intermediate with the CAS number 71254-71-2. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry. The straightforward reduction of its nitro group to an amine provides a versatile diamine building block for the synthesis of various heterocyclic compounds with potential biological activities. While information on its own biological signaling pathways is limited, its importance in the synthesis of established drugs underscores its significance in medicinal chemistry and drug development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Ethyl4-methylamino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 3. 71254-71-2|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 6. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-(methylamino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis. This document details its characteristics, provides experimental protocols for its use, and outlines essential safety and handling procedures. All quantitative data is presented in structured tables for clarity and ease of comparison, and a detailed experimental workflow is visualized.

Chemical and Physical Properties

This compound is a solid organic compound.[1] It serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71254-71-2 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Synonyms | Benzoic acid, 4-(methylamino)-3-nitro-, ethyl ester; 4-(Methylamino)-3-nitro-benzoic acid ethyl ester | [1] |

Note: More specific quantitative data such as melting point, boiling point, and solubility were not available in the searched resources.

Experimental Protocols

This compound is a valuable intermediate in synthetic organic chemistry. One of its documented applications is in the synthesis of Ethyl 3-amino-4-(methylamino)benzoate through the reduction of the nitro group.

Synthesis of Ethyl 3-amino-4-(methylamino)benzoate

Objective: To reduce the nitro group of this compound to an amine group.

Materials:

-

This compound (6.80 g, 30.3 mmol)

-

Methanol (200 mL)

-

5% Palladium on carbon (Pd/C) catalyst (1.10 g)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Buchner funnel with celite)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in methanol in a suitable reaction vessel.[2]

-

Add the 5% palladium on carbon catalyst to the solution.[2]

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[2]

-

Upon completion of the reaction, remove the catalyst by filtration through a pad of celite.[2]

-

Concentrate the filtrate using a rotary evaporator to yield the crude product, Ethyl 3-amino-4-(methylamino)benzoate.[2]

Results: This procedure is reported to yield Ethyl 3-amino-4-(methylamino)benzoate as a light brown powder with a yield of approximately 82%.[2]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound were not explicitly found in the search results. However, the product of its reduction, Ethyl 3-amino-4-(methylamino)benzoate, has been characterized by ¹H-NMR and mass spectrometry.[2]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

General Precautions:

-

Avoid all personal contact, including inhalation of dust.[3]

-

Use in a well-ventilated area.[3]

-

Wear protective clothing, gloves, and safety glasses.[3]

-

Keep containers securely sealed when not in use.[3]

-

Avoid physical damage to containers.[3]

-

Wash hands thoroughly with soap and water after handling.[3]

Spill and Cleanup Procedures:

-

For dry spills, use dry clean-up procedures to avoid generating dust.[3]

-

Sweep or vacuum up the material and place it in a sealed container for disposal.[3]

-

For wet spills, vacuum or shovel the material into a labeled container for disposal.[3]

-

Wash the spill area with large amounts of water and prevent runoff into drains.[3]

Fire and Explosion Hazard:

-

The compound is non-combustible.[3]

-

Containers may burn in a fire, potentially emitting corrosive fumes.[3]

-

Use an extinguishing media suitable for the surrounding fire.[3]

Storage:

-

Store in original containers in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials and foodstuff containers.[3]

Visualizations

Experimental Workflow: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate

Caption: Workflow for the synthesis of Ethyl 3-amino-4-(methylamino)benzoate.

References

In-Depth Analysis of the Molecular Weight of Ethyl 4-(methylamino)-3-nitrobenzoate

This technical guide provides a detailed breakdown of the molecular weight of Ethyl 4-(methylamino)-3-nitrobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. The determination of a compound's molecular weight is a fundamental step in chemical and pharmaceutical research, underpinning substance quantification, reaction stoichiometry, and formulation development.

Compound Identification

Systematic Name: this compound Molecular Formula: C₁₀H₁₂N₂O₄ CAS Number: 71254-71-2

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₁₀H₁₂N₂O₄ indicates that each molecule of this compound contains 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.

The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC). For this calculation, the conventional (abridged) atomic weights are used.

Atomic Weight of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Nitrogen | N | 14.007 |

| Oxygen | O | 15.999 |

Detailed Calculation

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

= (10 × 12.011) + (12 × 1.008) + (2 × 14.007) + (4 × 15.999) = 120.11 + 12.096 + 28.014 + 63.996 = 224.216 g/mol

Summary of Molecular Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molar Mass | 224.21 g/mol [1][2] |

| Calculated Molecular Weight | 224.216 g/mol |

Note: The molar mass from literature sources is often a rounded value.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical process for calculating the molecular weight of a chemical compound from its molecular formula and the standard atomic weights of its elements.

Caption: Workflow for calculating molecular weight.

Experimental Protocols and Signaling Pathways

The request for detailed experimental protocols and signaling pathways is not applicable to the determination of a compound's molecular weight. Molecular weight is a fundamental, calculated property of a chemical structure. Experimental methodologies would be relevant for the synthesis, purification, and characterization of this compound, while signaling pathway analysis would apply to its biological or pharmacological activity, which is beyond the scope of this guide.

References

Structure Elucidation of Ethyl 4-(methylamino)-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis with potential applications in pharmaceutical development. This document details the compound's physicochemical properties, provides detailed protocols for its synthesis, and offers an analysis of its spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity. The guide also includes a visual representation of the synthetic workflow, rendered using Graphviz, to facilitate a deeper understanding of the process.

Introduction

This compound (CAS No: 71254-71-2) is a substituted aromatic compound belonging to the family of nitrobenzoates. Its molecular structure, featuring a methylamino group, a nitro group, and an ethyl ester moiety on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The precise characterization of this intermediate is crucial for ensuring the purity and identity of subsequent products in a synthetic pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71254-71-2 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Appearance | Light yellow to yellow powder or crystals | [1] |

| Purity | Typically >97% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-chlorobenzoic acid. The first step involves the synthesis of the precursor, 4-(methylamino)-3-nitrobenzoic acid, which is then esterified to the final product.

Experimental Protocols

Step 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid

This protocol is adapted from established industrial methods.

-

Nitration of 4-chlorobenzoic acid: To a stirred solution of 4-chlorobenzoic acid in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the precipitated 3-nitro-4-chlorobenzoic acid is collected by filtration and washed with cold water.

-

Amination of 3-nitro-4-chlorobenzoic acid: The dried 3-nitro-4-chlorobenzoic acid is suspended in an aqueous solution of methylamine. The mixture is heated under reflux for several hours. After cooling, the solution is acidified with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product. The resulting yellow solid, 4-(methylamino)-3-nitrobenzoic acid, is collected by filtration, washed with water, and dried.

Step 2: Fischer Esterification to this compound

This is a general procedure for Fischer esterification, adapted for this specific synthesis.[2][3]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(methylamino)-3-nitrobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation by Spectroscopic Methods

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group, and the methylamino group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -NO₂) | ~ 8.5 | d | ~ 2.0 |

| Aromatic H (ortho to -COOEt) | ~ 7.9 | dd | ~ 9.0, 2.0 |

| Aromatic H (ortho to -NHCH₃) | ~ 6.8 | d | ~ 9.0 |

| Ethyl -CH₂- | ~ 4.4 | q | ~ 7.1 |

| Methylamino -NH- | ~ 8.3 (broad) | s | - |

| Methylamino -CH₃ | ~ 3.1 | d | ~ 5.0 |

| Ethyl -CH₃ | ~ 1.4 | t | ~ 7.1 |

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~ 165 |

| Aromatic C-NHCH₃ | ~ 150 |

| Aromatic C-NO₂ | ~ 135 |

| Aromatic CH (ortho to -NO₂) | ~ 130 |

| Aromatic C-COOEt | ~ 125 |

| Aromatic CH (ortho to -COOEt) | ~ 120 |

| Aromatic CH (ortho to -NHCH₃) | ~ 110 |

| Ethyl -CH₂- | ~ 62 |

| Methylamino -CH₃ | ~ 30 |

| Ethyl -CH₃ | ~ 14 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1710 - 1730 | Strong |

| N-O Stretch (nitro, asymmetric) | 1510 - 1560 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| N-O Stretch (nitro, symmetric) | 1340 - 1380 | Strong |

| C-O Stretch (ester) | 1100 - 1300 | Strong |

Predicted Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 224.08 |

| [M - OCH₂CH₃]⁺ | 179.05 |

| [M - NO₂]⁺ | 178.09 |

Conclusion

This technical guide has detailed the key aspects of the structure elucidation of this compound. The provided physicochemical data, synthesis protocols, and predicted spectroscopic information offer a solid foundation for researchers and scientists working with this important chemical intermediate. The synthesis workflow diagram provides a clear visual representation of the manufacturing process. While experimental spectroscopic data would be the definitive source for structural confirmation, the predicted values herein, based on sound chemical principles and data from analogous structures, serve as a reliable guide for the identification and characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the pharmaceutical industry, notably in the synthesis of anticoagulants such as dabigatran etexilate. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the carboxylic acid precursor, 4-(methylamino)-3-nitrobenzoic acid, via a nucleophilic aromatic substitution. The subsequent step is a Fischer esterification to yield the final ethyl ester product.

The primary and most industrially relevant route starts from 4-chloro-3-nitrobenzoic acid. This method is favored due to the ready availability and lower cost of the starting materials.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the final product and its immediate precursor is provided below.

| Property | This compound | 4-(Methylamino)-3-nitrobenzoic Acid |

| CAS Number | 71254-71-2[2] | 41263-74-5 |

| Molecular Formula | C₁₀H₁₂N₂O₄[2] | C₈H₈N₂O₄ |

| Molecular Weight | 224.21 g/mol [2] | 196.16 g/mol |

| Appearance | Solid | Yellow crystalline powder |

| Purity | Typically >95% | Typically >98% |

Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzoic acid with a methylamino group.

Reaction:

Caption: Synthesis of 4-(methylamino)-3-nitrobenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-chloro-3-nitrobenzoic acid | 201.56 | 200 g | 0.99 |

| 40% Aqueous Methylamine | 31.06 | 660 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

To a suitable pressure reactor (autoclave), add 4-chloro-3-nitrobenzoic acid (200 g) and a 40% aqueous solution of methylamine (660 mL).

-

Seal the reactor and heat the mixture to 85-90°C.

-

Maintain the reaction at this temperature with stirring for approximately 5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature (25-35°C).

-

Transfer the reaction mixture to a beaker and add water to dilute.

-

Slowly acidify the mixture with concentrated hydrochloric acid with stirring until the pH is approximately 3-5. This will cause the product to precipitate.

-

Collect the yellow solid precipitate by vacuum filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Dry the product to obtain 4-(methylamino)-3-nitrobenzoic acid. The expected yield is approximately 195 g (around 98%).

Step 2: Synthesis of this compound (Fischer Esterification)

This step converts the carboxylic acid intermediate into the desired ethyl ester using ethanol in the presence of an acid catalyst.

Reaction:

Caption: Fischer esterification to form the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-(methylamino)-3-nitrobenzoic acid | 196.16 | 150 g | 0.76 |

| Anhydrous Ethanol | 46.07 | 1.5 L | - |

| Concentrated Sulfuric Acid | 98.08 | 15 mL | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(methylamino)-3-nitrobenzoic acid (150 g) in anhydrous ethanol (1.5 L). Ethanol is used in large excess to serve as both a reactant and the solvent, driving the equilibrium towards the product.

-

Slowly and carefully add concentrated sulfuric acid (15 mL) to the suspension while stirring.

-

Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate to dissolve the product and transfer the solution to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. (Caution: CO₂ evolution).

-

Wash the organic layer with a saturated solution of sodium chloride (brine).

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent using a rotary evaporator to obtain the crude this compound. The product can be further purified by recrystallization from ethanol if necessary. The expected yield is typically in the range of 85-95%.

Experimental Workflow Visualization

The overall workflow from starting material to the final purified product can be visualized as follows:

Caption: Overall experimental workflow.

Conclusion

The synthesis of this compound is a robust and high-yielding process that is well-established in the chemical and pharmaceutical industries. The two-step approach, beginning with the nucleophilic substitution of 4-chloro-3-nitrobenzoic acid followed by a classic Fischer esterification, provides an efficient route to this valuable intermediate. Careful control of reaction conditions and appropriate purification techniques are essential to obtain a high-purity product suitable for subsequent stages of drug synthesis.

References

Spectroscopic and Structural Analysis of Ethyl 4-(methylamino)-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. This document compiles available data for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers engaged in medicinal chemistry and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in published literature |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in published literature |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in published literature |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 224.08 | [M]+ (Calculated for C₁₀H₁₂N₂O₄) |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not explicitly available in the public domain. However, based on standard laboratory practices for the characterization of organic compounds, the following general methodologies would be employed.

General Synthesis: this compound can be synthesized via the nitration of ethyl 4-(methylamino)benzoate. A typical procedure involves the careful addition of a nitrating agent (such as a mixture of nitric acid and sulfuric acid) to a solution of ethyl 4-(methylamino)benzoate at a controlled temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectral analysis would be performed using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Technical Guide: Physical and Chemical Properties of Ethyl 4-(methylamino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(methylamino)-3-nitrobenzoate is a chemical intermediate with significance in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and research applications. This technical guide provides a consolidated overview of its known physical and chemical properties. Due to the limited availability of direct experimental data for certain physical properties, this guide also includes data for structurally related compounds to provide a comparative context. A detailed experimental protocol for a reaction involving this compound is provided, along with a workflow diagram to visually represent the process.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 71254-71-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [2] |

| Molecular Weight | 224.21 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% - 97% | [2][3] |

Comparative Physical Properties of Related Compounds

To estimate the physical properties of this compound, it is useful to examine the properties of structurally similar molecules. The following table presents data for isomers and related nitrobenzoate compounds. These compounds share key functional groups and aromatic scaffolds, suggesting that their physical properties may provide an approximate range for the target compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Ethyl 4-nitrobenzoate | 99-77-4 | C₉H₉NO₄ | 195.17 | 55-59 | 182-186.3 | Insoluble in water; Soluble in ethanol, ether, acetone, chloroform.[1][4] |

| Ethyl 3-nitrobenzoate | 618-98-4 | C₉H₉NO₄ | 195.17 | Not available | Not available | Not available |

| Ethyl 4-methyl-3-nitrobenzoate | 19013-15-1 | C₁₀H₁₁NO₄ | 209.20 | Not available | Not available | Not available |

| Ethyl 4-(dimethylamino)-3-nitrobenzoate | 40700-40-1 | C₁₁H₁₄N₂O₄ | 238.24 | Not available | Not available | Not available |

Experimental Protocol: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate

The following protocol details a common synthetic transformation where this compound serves as the starting material. This reduction of the nitro group is a fundamental reaction in the synthesis of various pharmaceutical intermediates.

Objective: To synthesize Ethyl 3-amino-4-(methylamino)benzoate via the catalytic hydrogenation of this compound.

Materials:

-

This compound (13.0 g, 58 mmol)

-

Methanol (180 mL)

-

10% Palladium on carbon (Pd/C) (1.3 g)

-

Ethanol (10 mL)

-

Nitrogen gas

-

Hydrogen gas

-

Parr shaker apparatus

-

Celite

Procedure:

-

A solution of this compound (13.0 g, 58 mmol) is prepared in methanol (180 mL).[5]

-

A slurry of 10% Pd/C (1.3 g) in ethanol (10 mL) is prepared.[5]

-

Under a nitrogen atmosphere, the Pd/C slurry is added to the solution of this compound.[5]

-

The reaction flask is placed in a Parr shaker apparatus.[5]

-

The system is purged with hydrogen gas and maintained at a hydrogen pressure of 60 psi.[5]

-

The reaction mixture is shaken at room temperature for 5 hours.[5]

-

Upon completion of the reaction, the mixture is filtered through a bed of Celite to remove the palladium catalyst.[5]

-

The filtrate is concentrated under reduced pressure (vacuum) to yield the final product, Ethyl 3-amino-4-(methylamino)benzoate.[5]

Expected Yield: 10.0 g (88%)[5]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 3-amino-4-(methylamino)benzoate from this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ethyl4-methylamino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 3. 71254-71-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chembk.com [chembk.com]

- 5. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Ethyl 4-(methylamino)-3-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the known physicochemical properties of Ethyl 4-(methylamino)-3-nitrobenzoate and outlines comprehensive experimental protocols for determining its solubility in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the methodologies that can be employed to generate such data in a laboratory setting. The guide includes detailed experimental procedures, a workflow diagram for solubility determination, and a summary of the compound's key characteristics.

Introduction

This compound (CAS No. 71254-71-2) is an organic compound with potential applications in pharmaceutical and chemical synthesis.[1][2][3] Understanding its solubility in various organic solvents is a critical parameter for its use in drug discovery, formulation development, and process chemistry. Solubility data informs solvent selection for synthesis, purification, and the preparation of formulations for preclinical and clinical studies. This guide serves as a resource for researchers seeking to understand and determine the solubility profile of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71254-71-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][3] |

| Molecular Weight | 224.21 g/mol | [1][2][3] |

| Appearance | Yellow to orange solid | [3] |

| Melting Point | 101 °C | [3] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the solubility of a solid compound like this compound in organic solvents. The choice of method may depend on the required accuracy, throughput, and available analytical instrumentation.

The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[4] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile, dimethyl sulfoxide)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

The gravimetric method is a simpler, albeit less precise, technique for determining solubility.

Materials and Equipment:

-

This compound

-

A selection of organic solvents

-

Conical flasks

-

Analytical balance

-

Evaporating dish

-

Pipette

-

Filtration apparatus

Procedure:

-

Prepare a saturated solution of this compound in a chosen solvent by adding an excess of the solid to a known volume of the solvent in a conical flask and shaking until equilibrium is reached.[5]

-

Filter the solution to remove any undissolved solid.

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.[5]

-

Carefully evaporate the solvent from the dish using a gentle heat source or under reduced pressure, leaving behind the dissolved solid.

-

Once the solvent has been completely removed, weigh the evaporating dish containing the solid residue.

-

The mass of the dissolved solid is determined by subtracting the initial weight of the empty dish from the final weight.

-

Calculate the solubility based on the mass of the solid and the volume of the solvent used.

HPLC is the preferred method for accurately quantifying the concentration of the dissolved solute in the prepared saturated solutions.

General HPLC Parameters:

-

Column: A reversed-phase column (e.g., C18) is typically suitable for this type of compound.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV-Vis detection at a wavelength where this compound exhibits strong absorbance.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature, this guide provides the necessary framework for researchers to determine these crucial parameters. By employing the detailed experimental protocols outlined, such as the robust shake-flask method coupled with HPLC analysis, scientists and drug development professionals can generate reliable and accurate solubility data. This information is indispensable for the continued development and application of this compound in its intended fields. It is recommended that solubility studies be conducted in a range of solvents relevant to the specific application to build a comprehensive solubility profile.

References

An In-depth Technical Guide to Ethyl 4-(methylamino)-3-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical and physical properties, outlines established synthetic protocols, and discusses its significant applications in medicinal chemistry. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental methodologies for its synthesis and key reactions are provided, along with visualizations of the synthetic pathways using the DOT language for clear illustration of the chemical transformations.

Introduction and Historical Context

This compound, with the CAS number 71254-71-2, is a substituted aromatic nitro compound that has gained prominence as a versatile building block in organic synthesis. While a definitive historical account of its initial discovery is not extensively documented in readily available literature, its importance has grown with the increasing demand for complex heterocyclic molecules in drug discovery. Its primary utility lies in its bifunctional nature, possessing both an electron-withdrawing nitro group and an electron-donating methylamino group, which allows for selective chemical modifications. This compound is a crucial precursor in the synthesis of various biologically active molecules, most notably as an intermediate in the production of the direct thrombin inhibitor, Dabigatran etexilate. The history of this compound is therefore intrinsically linked to the development of modern pharmaceuticals.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 71254-71-2 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [2] |

| Molecular Weight | 224.21 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically >97% | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor, 4-(methylamino)-3-nitrobenzoic acid, followed by its esterification.

Synthesis of 4-(methylamino)-3-nitrobenzoic Acid

Two primary routes for the synthesis of 4-(methylamino)-3-nitrobenzoic acid have been reported, starting from either 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid.

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Aqueous methylamine solution (e.g., 40%)

-

Acid for pH adjustment (e.g., acetic acid or hydrochloric acid)

-

Solvent (e.g., water)

Procedure:

-

A mixture of 4-chloro-3-nitrobenzoic acid and an excess of aqueous methylamine solution is heated under reflux.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The pH of the solution is carefully adjusted to the acidic range (typically pH 3-5) with an appropriate acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried to yield 4-(methylamino)-3-nitrobenzoic acid.

Fischer Esterification to this compound

The carboxylic acid is converted to its ethyl ester via a classic Fischer esterification reaction.

Materials:

-

4-(methylamino)-3-nitrobenzoic acid

-

Ethanol (absolute)

-

Strong acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

4-(methylamino)-3-nitrobenzoic acid is dissolved in a large excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

-

The reaction mixture is heated at reflux for several hours, with the progress monitored by TLC or HPLC.

-

After the reaction is complete, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

Key Reactions of this compound

A pivotal reaction of this compound is the selective reduction of its nitro group to an amino group, which opens up pathways for further molecular elaboration, particularly in the synthesis of benzimidazole derivatives.

Reduction of the Nitro Group

The nitro group can be efficiently reduced to a primary amine using various reducing agents, with catalytic hydrogenation being a common method.

Materials:

-

This compound

-

Methanol or Ethanol

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Hydrogen gas

Procedure:

-

This compound is dissolved in methanol or ethanol in a suitable reaction vessel.

-

A catalytic amount of Pd/C is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction is monitored by TLC or HPLC until the starting material is completely consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to afford Ethyl 3-amino-4-(methylamino)benzoate.[3]

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is not readily found in a single source, the following table compiles expected and reported spectroscopic characteristics based on analogous compounds and available information. Researchers should perform their own analytical characterization for confirmation.

| Technique | Expected/Reported Data | Reference(s) |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet or doublet depending on coupling to N-H), and aromatic protons. | [3] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons. | |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (224.21 g/mol ). | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and symmetric and asymmetric stretches of the nitro group. |

Visualizing the Synthesis and Reactions

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and reactions discussed in this guide.

Caption: Synthetic pathway to this compound.

Caption: Reduction of the nitro group of this compound.

Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of a variety of pharmaceutical agents. Its primary application is in the construction of substituted benzimidazole rings, which are prevalent scaffolds in medicinal chemistry.

-

Dabigatran Etexilate: This compound is a key precursor for the synthesis of Dabigatran etexilate, an anticoagulant that acts as a direct thrombin inhibitor. The synthesis involves the reduction of the nitro group, followed by cyclization and further functionalization.

-

Other Potential Applications: The structural motifs accessible from this compound are of interest in the development of other therapeutic agents, including antivirals, anticancer agents, and cardiovascular drugs.

Conclusion

This compound is a valuable and versatile intermediate in modern organic and medicinal chemistry. While its early history is not prominently detailed, its contemporary importance is well-established, particularly in the synthesis of pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and key reactions, offering a valuable resource for researchers and professionals in the field of drug development. The provided experimental protocols and visual workflows serve as a practical foundation for the laboratory synthesis and application of this important chemical building block.

References

An In-depth Technical Guide to Ethyl 4-(methylamino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document consolidates its chemical identity, properties, relevant experimental protocols, and safety information to support its application in research and development.

Chemical Identity and Synonyms

This compound is an aromatic organic compound with a molecular formula of C₁₀H₁₂N₂O₄.[1] It is recognized by several synonyms and chemical identifiers crucial for accurate documentation and procurement in a research setting.

Synonyms:

-

Ethyl 4-methylamino-3-nitrobenzoate[1]

-

Benzoic acid, 4-(methylamino)-3-nitro-, ethyl ester[1]

-

4-(Methylamino)-3-nitro-benzoic acid ethyl ester[1]

Chemical Identifiers:

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][3][4] |

| Molecular Weight | 224.21 g/mol | [1][3] |

| Appearance | Light yellow to yellow powder or crystals | [4] |

| Purity | 97% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |

Experimental Protocols

This compound serves as a critical starting material for the synthesis of more complex molecules. A prominent application is its use in the preparation of diamine compounds, which are precursors for various pharmaceutical agents.

Synthesis of Ethyl 3-amino-4-(methylamino)benzoate:

A key application of this compound is its conversion to Ethyl 3-amino-4-(methylamino)benzoate, a diamine intermediate. This reduction is a standard procedure in medicinal chemistry.

-

Reaction: The nitro group of this compound is reduced to an amine group.

-

Reagents and Conditions: This transformation is typically achieved through catalytic hydrogenation. One documented method involves dissolving this compound in methanol, followed by the addition of a 5% palladium on carbon (Pd/C) catalyst. The reaction mixture is then stirred under a hydrogen atmosphere at room temperature.[5] An alternative protocol utilizes a 10% Pd/C catalyst in a methanol and ethanol slurry under hydrogen pressure (60 psi) for 5 hours.[5]

-

Work-up: Upon completion, the catalyst is removed by filtration through a celite bed. The filtrate is then concentrated under vacuum to yield the desired product, Ethyl 3-amino-4-(methylamino)benzoate.[5]

-

Yield: Reported yields for this reaction are high, in the range of 82-88%.[5]

This resulting diamine is a crucial building block in the synthesis of benzimidazole derivatives, which have been investigated for their therapeutic potential.[6]

Experimental Workflow: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate

Caption: Workflow for the reduction of this compound.

Signaling Pathways and Applications

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its primary role as a synthetic intermediate provides insight into its indirect applications. The derivatives of this compound, such as the benzimidazole structures mentioned previously, are often designed to interact with specific biological targets.

The synthesis of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate from a derivative of this compound is a step in creating compounds that are key intermediates in the synthesis of certain benzimidazole derivatives.[6] These types of molecules are frequently explored in drug discovery for their potential to modulate the activity of enzymes or receptors involved in various disease pathways.

Logical Relationship: From Intermediate to Potential Therapeutic Agent

Caption: Synthetic progression from the core compound to bioactive molecules.

Safety and Handling

Proper safety precautions are essential when working with this compound.

-

Hazards: This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): It is mandatory to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[2]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust and fumes.[2] Do not eat, drink, or smoke when using this product. Wash exposed body areas thoroughly after handling.[2]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2]

This guide is intended for informational purposes for a professional audience and should be supplemented with a thorough review of the material safety data sheet (MSDS) before any experimental work is undertaken.

References

- 1. Ethyl4-methylamino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 71254-71-2|this compound|BLD Pharm [bldpharm.com]

- 4. Ethyl-4-methylamino-3-nitrobenzoate [myskinrecipes.com]

- 5. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

The Versatile Intermediate: Ethyl 4-(methylamino)-3-nitrobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(methylamino)-3-nitrobenzoate is a key building block in organic synthesis, prized for its versatile reactivity that enables the construction of complex molecular architectures. Its unique arrangement of a methylamino group, a nitro group, and an ethyl ester on a benzene ring makes it a valuable precursor for a wide range of heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries. This document provides a detailed overview of its applications, experimental protocols for its synthesis and key transformations, and quantitative data to support its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 71254-71-2 |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.21 g/mol |

| Appearance | Light yellow to yellow powder or crystals.[1] |

| Purity | Typically ≥97% |

| Storage | Keep in a dark place under an inert atmosphere, at 2-8°C.[2] |

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its primary application lies in the preparation of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.

Synthesis of Dabigatran Etexilate

A prominent example of its application is in the industrial synthesis of Dabigatran etexilate, a potent oral anticoagulant. The synthetic pathway leverages the reactivity of both the nitro and methylamino groups to construct the core benzimidazole structure of the drug. The overall workflow involves the initial preparation of this compound, followed by a series of key transformations.

Caption: Synthetic workflow for Dabigatran etexilate.

Synthesis of Other Bioactive Molecules

Beyond Dabigatran, the diamine intermediate derived from this compound is a versatile precursor for a range of other biologically active compounds, including kinase inhibitors and potential agrochemicals. The ortho-phenylenediamine moiety can be reacted with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, to generate a diverse library of substituted benzimidazoles and other heterocyclic systems.[3][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and key transformations of this compound are provided below.

Protocol 1: Synthesis of this compound

This protocol outlines two common methods for the synthesis of the title compound.

Method A: From 4-Chloro-3-nitrobenzoic acid

This two-step process involves an initial amination followed by esterification.

Caption: Synthesis from 4-Chloro-3-nitrobenzoic acid.

-

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid A mixture of 4-chloro-3-nitrobenzoic acid (1 equivalent) and a 40% aqueous solution of methylamine (excess) is heated in an autoclave at 85-90°C for 5 hours. After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 4-(methylamino)-3-nitrobenzoic acid. A patent describes a process where 4-chloro-3-nitrobenzoic acid is reacted with methylamine to generate 4-methylamino-3-nitrobenzoic acid.[6][7]

-

Step 2: Esterification 4-(Methylamino)-3-nitrobenzoic acid (1 equivalent) is suspended in ethanol, and concentrated sulfuric acid is added as a catalyst. The mixture is heated under reflux for several hours. After cooling, the product precipitates and is collected by filtration, washed with cold ethanol and hexane, to afford this compound.[8]

Method B: From Ethyl 4-fluoro-3-nitrobenzoate

This method involves a direct nucleophilic aromatic substitution.

Caption: Synthesis from Ethyl 4-fluoro-3-nitrobenzoate.

-

To a solution of ethyl 4-fluoro-3-nitrobenzoate (1 equivalent) in a suitable solvent, an excess of methylamine is added. The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC). The product is then isolated by an appropriate work-up procedure.

| Starting Material | Reagents | Key Conditions | Yield |

| 4-Chloro-3-nitrobenzoic acid | 1. Methylamine2. Ethanol, H₂SO₄ | 1. 85-90°C, 5h2. Reflux | ~75% (for esterification step)[8] |

| Ethyl 4-fluoro-3-nitrobenzoate | Methylamine | Room Temperature | High |

Protocol 2: Reduction of the Nitro Group

The reduction of the nitro group in this compound is a critical step to produce the corresponding ortho-phenylenediamine, Ethyl 3-amino-4-(methylamino)benzoate.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches to the 2015-2018 new agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. benchchem.com [benchchem.com]

- 8. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 4-(methylamino)-3-nitrobenzoate as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals. The document details its application in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate, and explores its potential for the creation of other biologically active benzimidazole derivatives.

Introduction

This compound is a valuable aromatic building block in medicinal chemistry. Its structure, featuring a methylamino group ortho to a nitro group, and a para-disposed ethyl ester, provides a versatile scaffold for the construction of complex heterocyclic systems, most notably benzimidazoles. The electron-withdrawing nitro group can be readily reduced to an amine, which can then undergo cyclization reactions to form the benzimidazole core, a privileged structure in many pharmacologically active compounds.

Application in the Synthesis of Dabigatran Etexilate

A prominent application of this compound is in the multi-step synthesis of Dabigatran etexilate, an oral anticoagulant that acts as a direct thrombin inhibitor. The synthesis leverages the reactive sites on the building block to construct the complex architecture of the final drug molecule.

Synthetic Pathway Overview

The overall synthetic route from this compound to Dabigatran etexilate involves several key transformations:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form Ethyl 3-amino-4-(methylamino)benzoate.

-

Amide Coupling: The resulting diamine is then coupled with another intermediate to form a complex benzamide.

-

Benzimidazole Ring Formation: Intramolecular cyclization of the benzamide derivative leads to the formation of the core benzimidazole ring system.

-

Further Functionalization: Subsequent reactions modify the side chains to introduce the necessary functionalities for biological activity and prodrug characteristics, ultimately yielding Dabigatran etexilate.

A more direct route to a key intermediate for Dabigatran involves first reacting the precursor acid of the title compound, 4-(methylamino)-3-nitrobenzoic acid, with ethyl 3-(pyridin-2-ylamino)propanoate, followed by the reduction of the nitro group.

Quantitative Data for Key Synthetic Intermediates

The following tables summarize the physicochemical properties and representative yields for the key intermediates in the synthesis of Dabigatran etexilate starting from 4-(methylamino)-3-nitrobenzoic acid, the precursor to the title ethyl ester.

Table 1: Physicochemical Properties of Key Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | C₈H₈N₂O₄ | 196.16 |

| This compound | 71254-71-2 | C₁₀H₁₂N₂O₄ | 224.21 |

| Ethyl 3-amino-4-(methylamino)benzoate | 66315-23-9 | C₁₀H₁₄N₂O₂ | 194.23 |

| Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | 429659-01-8 | C₁₈H₂₀N₄O₅ | 372.38 |

| Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | 212322-56-0 | C₁₈H₂₂N₄O₃ | 342.40 |

Table 2: Representative Yields and Purity of Key Synthetic Steps

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (HPLC) (%) | Reference |

| Synthesis of 4-(methylamino)-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | 4-(Methylamino)-3-nitrobenzoic acid | Aqueous methylamine, reflux | 95.5 - 97.5 | 97.7 - 99.4 | [1] |

| Esterification to this compound | 4-(Methylamino)-3-nitrobenzoic acid | This compound | Ethanol, acid catalyst (e.g., H₂SO₄) | High | >95 | General Knowledge |

| Reduction of this compound | This compound | Ethyl 3-amino-4-(methylamino)benzoate | 5% Pd/C, H₂, Methanol, RT | 82 | - | [2] |

| Amide coupling to form Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | 4-(Methylamino)-3-nitrobenzoic acid | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | Thionyl chloride, then Ethyl 3-(pyridin-2-ylamino)propanoate, triethylamine, DCM | - | - | [3] |

| Reduction of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | Pd/C, H₂, Dichloromethane/Methanol | - | - |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate

This protocol describes the reduction of the nitro group of this compound.

Materials:

-

This compound (6.80 g, 30.3 mmol)

-

Methanol (200 mL)

-

5% Palladium on carbon (Pd/C) catalyst (1.10 g)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite bed)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in methanol in a suitable reaction vessel.

-

Carefully add the 5% Pd/C catalyst to the solution.

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

-

Upon completion of the reaction (monitored by TLC or LC-MS), remove the catalyst by filtration through a pad of Celite.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Ethyl 3-amino-4-(methylamino)benzoate.[2]

Expected Yield: Approximately 4.85 g (82%).[2]

Characterization Data (¹H-NMR, CDCl₃): δ 7.92 (dd, J = 1.9, 8.5 Hz, 1H), 7.40 (d, J = 1.9 Hz, 1H), 6.58 (d, J = 8.5 Hz, 1H), 4.31 (q, J = 7.3 Hz, 2H), 3.99 (brs, 1H), 3.22 (brs, 2H), and 2.19 (s, 3H), 1.36 (t, J = 7.3 Hz, 3H).[2] Mass Spectral Analysis (m/z): 194 (M+, base peak), 149.[2]

Protocol 2: Synthesis of the Dabigatran Benzimidazole Core

This protocol outlines the key steps to form the central benzimidazole structure of Dabigatran from the diamine intermediate.

Materials:

-

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

-

2-(4-cyanophenylamino)acetic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF)

Procedure:

-

In a reaction vessel, dissolve Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate and 2-(4-cyanophenylamino)acetic acid in THF.

-

Add N,N'-Carbonyldiimidazole to the solution to facilitate the amide bond formation and subsequent cyclization.

-

The reaction proceeds to form Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate.

Note: This is a simplified representation of a multi-step process that involves both amide coupling and intramolecular cyclization to form the benzimidazole ring.

Visualizations

Experimental Workflow: Synthesis of Dabigatran Precursor

Caption: Synthetic workflow for a key Dabigatran precursor.

Signaling Pathway: Mechanism of Action of Dabigatran

Caption: Dabigatran directly inhibits thrombin in the coagulation cascade.

Potential for Other Pharmaceutical Applications

The core structure derived from this compound, the diamino benzoate, is a precursor to a wide range of substituted benzimidazoles. This class of compounds is known for its diverse pharmacological activities. While Dabigatran is an anticoagulant, other benzimidazole derivatives have been investigated for different therapeutic areas.

-

Antifungal Agents: Many benzimidazole-containing compounds exhibit potent antifungal activity. The mechanism often involves the inhibition of fungal-specific enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.

-

Anti-inflammatory Agents: Certain benzimidazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or signaling pathways like NF-κB.

-

Anticancer Agents: The benzimidazole scaffold is also present in some anticancer drugs, where the mechanism can involve the inhibition of kinases or other proteins involved in cell proliferation and survival.

The synthesis of these diverse molecules often follows a similar initial path: reduction of the nitro group of an this compound derivative, followed by condensation with an appropriate aldehyde or carboxylic acid to form the benzimidazole ring. The subsequent biological activity is then determined by the nature of the substituents on the benzimidazole core.

Logical Relationship: From Building Block to Diverse Activities

Caption: Versatility of the benzimidazole core from the building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceuticals. Its utility is prominently demonstrated in the industrial-scale production of the anticoagulant Dabigatran etexilate. Furthermore, the chemical handles present in this molecule provide a gateway to a rich variety of substituted benzimidazoles, a class of compounds with a broad spectrum of biological activities. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in the discovery and development of new therapeutic agents.

References

- 1. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 2. EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-(methylamino)-3-nitrobenzoate is a valuable chemical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a substituted benzene ring with nitro, amino, and ester functional groups, makes it a versatile building block for the synthesis of more complex molecules and active pharmaceutical ingredients. This document provides a detailed experimental protocol for the synthesis of this compound, proceeding through a three-step reaction sequence starting from p-chlorobenzoic acid.

Overall Reaction Scheme

The synthesis of this compound is typically achieved in three main steps:

-

Nitration: Introduction of a nitro group onto the aromatic ring of p-chlorobenzoic acid.

-

Nucleophilic Aromatic Substitution: Replacement of the chloro group with a methylamino group.

-

Esterification: Conversion of the carboxylic acid to an ethyl ester.

Experimental Protocols

Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid

This step involves the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[2]

-

Materials:

-

p-chlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Crushed ice

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 400 g of p-chlorobenzoic acid to 680 ml of concentrated sulfuric acid.[2]

-

Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid.[2]

-

Add the nitrating mixture dropwise to the stirred solution of p-chlorobenzoic acid, maintaining the reaction temperature between 10°C and 25°C.[2]

-

After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.[2]

-

Pour the reaction mixture over crushed ice to precipitate the product.[2]

-

Filter the precipitate, wash with cold water, and dry to obtain 4-chloro-3-nitrobenzoic acid.[2] The product can be used in the next step without further purification.[2]

-

Step 2: Synthesis of 4-(methylamino)-3-nitrobenzoic acid

This step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzoic acid with a methylamino group.[3]

-

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Aqueous methylamine solution (e.g., 25%)[4]

-

Acetic acid

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzoic acid and the aqueous methylamine solution.[3]

-

Heat the mixture to reflux and maintain for 3-5 hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Slowly add acetic acid to the cooled solution to adjust the pH to approximately 3-5, which will cause the product to precipitate.[3]

-

Collect the yellow solid precipitate by vacuum filtration and wash with water.[3]

-

Step 3: Synthesis of this compound

This final step is the Fischer esterification of 4-(methylamino)-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.

-

Materials:

-

4-(methylamino)-3-nitrobenzoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend 4-(methylamino)-3-nitrobenzoic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-